Cysteamine bitartrate

Nephropathic cystinosis Delayed-release formulation Dose reduction

Cystinosis therapy procurement risks therapeutic inconsistency when salt forms are interchanged. Cysteamine bitartrate demonstrates documented Cmax non-bioequivalence versus hydrochloride (90% CI 74.2-124.2), mandating salt-specific sourcing. • Aqueous solubility of 45 mg/mL enables oral solutions, suspensions, and sprinkle formulations for pediatric/dysphagic patients. • Validated RP-HPLC method (LOD 0.3 μg/mL, accuracy 97-103%) supports ICH Q2-compliant QC. • Delayed-release formulations reduce dosing frequency by 50% vs. immediate-release, improving adherence. Procure with analytical and formulation certainty.

Molecular Formula C6H13NO6S
Molecular Weight 227.24 g/mol
CAS No. 27761-19-9
Cat. No. B1247914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteamine bitartrate
CAS27761-19-9
Molecular FormulaC6H13NO6S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC(CS)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
InChIKeyNSKJTUFFDRENDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteamine Bitartrate Pharmacokinetic and Clinical Baseline


Cysteamine bitartrate (mercaptamine bitartrate) is a cystine-depleting aminothiol agent primarily indicated for the management of nephropathic cystinosis. As the bitartrate salt of cysteamine, it serves as an alternative to the hydrochloride salt in both immediate-release (Cystagon®) and delayed-release (RP103/PROCYSBI®) oral formulations [1][2]. The compound lowers lysosomal cystine content via a thiol-disulfide interchange reaction, converting cystine into cysteine and cysteine-cysteamine mixed disulfide that can exit the lysosome [3]. While multiple cysteamine salts exist, the bitartrate form is distinguished by its high aqueous solubility and specific physicochemical properties relevant to formulation and manufacturing .

Lysosomal cystine depletion pathway studies
Nephropathic cystinosis disease-model and WBC cystine endpoint research
High aqueous solubility for aqueous-based assay and formulation workflows
Bitartrate salt reference for salt-form differentiation and bioequivalence studies

Cysteamine Bitartrate Non-Interchangeability


Despite sharing the same active moiety, cysteamine salts and formulations exhibit distinct pharmacokinetic profiles, stability characteristics, and clinical performance that preclude simple substitution. A crossover study in healthy volunteers found that while AUC was bioequivalent among hydrochloride, bitartrate, and phosphocysteamine salts, the Cmax 90% confidence intervals fell outside the 80-125% bioequivalence range [1]. Furthermore, immediate-release and delayed-release bitartrate formulations differ fundamentally in absorption site (stomach vs. small intestine), resulting in different Tmax, dosing frequency requirements, and side effect profiles—including significant differences in halitosis-producing dimethylsulfide (DMS) generation [2][3]. Procurement without attention to these distinctions risks compromised therapeutic consistency.

  • Salt-form Cmax mismatch Cysteamine bitartrate and hydrochloride may not produce equivalent peak plasma levels, potentially confounding exposure-response interpretation in PK studies.
  • Formulation-dependent DMS generation Immediate-release and delayed-release formulations can differ in breath dimethylsulfide (DMS) exposure, which may affect tolerability endpoint monitoring in cystinosis models.
  • Dosing frequency shift Switching between Q6H and Q12H regimens may alter steady-state cystine depletion kinetics, requiring re-validation of dosing schedules in longitudinal research.

Cysteamine Bitartrate Differentiation Evidence


Delayed-Release Formulation: Lower Daily Dose Requirement

In a randomized controlled crossover trial comparing delayed-release cysteamine bitartrate (RP103) Q12H to immediate-release cysteamine bitartrate (Cystagon®) Q6H, the average steady-state total daily dose of RP103 was 82% of the incoming total daily dose of Cystagon® while maintaining equivalent white blood cell (WBC) cystine depletion [1]. The delayed-release formulation achieved non-inferior WBC cystine levels at a lower total daily dose, attributed to improved pharmacokinetic targeting of the small intestine absorption site [1][2].

Total daily dose reduction
Head-to-head
18% dose reduction
Supports dosing-regimen endpoint context
RP103 vs. Cystagon®; crossover trial, N=43
Nephropathic cystinosis Delayed-release formulation Dose reduction

Delayed-Release Reduction of Halitosis-Causing DMS

In a comparative study of 4 cystinosis patients, the AUC of dimethylsulfide (DMS)—the volatile sulfur compound responsible for cysteamine-associated halitosis—was significantly lower after administration of delayed-release cysteamine bitartrate (RP103) compared to immediate-release Cystagon®, despite comparable cysteamine AUCs [1]. This difference is attributed to the enteric coating bypassing gastric degradation and reducing DMS precursor formation.

Breath DMS reduction
Head-to-head
~50% lower DMS AUC
Supports formulation-specific breath endpoint review
Delayed-release vs. immediate-release; N=4 patients
Halitosis Dimethylsulfide Patient compliance

Cmax Non-Equivalence of Cysteamine Bitartrate and Hydrochloride

In a double-blind, three-period crossover study in 18 healthy male volunteers, cysteamine bitartrate and cysteamine hydrochloride were not fully bioequivalent. While AUC was comparable (geometric mean 169±51 vs. 173±49 µmol/L·h), the 90% CI for Cmax relative ratio for cysteamine bitartrate to hydrochloride was 74.2–124.2, falling outside the standard 80–125% bioequivalence interval [1]. This indicates that the rate of absorption differs between the two salts.

Cmax bioinequivalence
Head-to-head
90% CI: 74.2–124.2
Peak exposure may differ between salt forms
Bitartrate vs. HCl; healthy volunteers, N=18
Bioequivalence Pharmacokinetics Cysteamine salts

Extended Q12H Dosing with Delayed-Release Formulation

Steady-state pharmacokinetic/pharmacodynamic studies in pediatric cystinosis patients established that immediate-release cysteamine bitartrate administered every 6 hours maintains white blood cell cystine content below the therapeutic target of 1 nmol cystine per mg protein, with an average post-dose decrement of approximately 47% [1]. Comparative trials demonstrated that delayed-release cysteamine bitartrate (RP103) administered every 12 hours achieved non-inferior WBC cystine control compared to immediate-release Q6H dosing, effectively doubling the dosing interval [2].

Dosing frequency reduction
Head-to-head
50% fewer daily doses
Supports extended-interval exposure modeling
Delayed-release Q12H vs. immediate-release Q6H
Pharmacodynamics WBC cystine Dosing interval

Aqueous Solubility vs. Organic Solvent Insolubility

Cysteamine bitartrate is a highly water-soluble compound (45 mg/mL at 25°C, equivalent to 198 mM) but is insoluble in DMSO and ethanol . This solubility profile is consistent across independent measurements and is corroborated by the compound's official monograph description as a 'highly water soluble white powder' [1]. In contrast, the hydrochloride salt may exhibit different solubility characteristics, directly impacting the selection of solvents for in vitro assays, stock solution preparation, and formulation development.

Aqueous solubility
Cross-study comparable
45 mg/mL (198 mM)
Enables aqueous-based preparation workflows
Insoluble in DMSO and ethanol; class-level salt comparison
Solubility Formulation Analytical chemistry

Validated RP-HPLC Impurity Quantification Method

A validated RP-HPLC method for cysteamine bitartrate bulk and formulation demonstrated high accuracy (97–103% recoveries), precision (≤1.0%), and linearity (R² > 0.999) with a limit of detection (LOD) of 0.3 μg/mL and limit of quantification (LOQ) of 1.0 μg/mL [1]. The method was stability-indicating under forced degradation conditions (acid, base, oxidation, heat, photolysis) per ICH Q2 guidelines. While this method is specific to cysteamine bitartrate, it provides a benchmark for quality control that may differ from analytical requirements for other cysteamine salts due to differing impurity profiles and degradation pathways.

RP-HPLC sensitivity
Supporting evidence
LOD 0.3 μg/mL
Supports impurity profiling and QC benchmarking
Validated per ICH Q2; stability-indicating method
Impurity profiling RP-HPLC Stability indicating

Cysteamine Bitartrate High-Value Application Scenarios


Pediatric Cystinosis: Transition to Q12H Dosing

For healthcare providers and procurement specialists managing cystinosis treatment, the evidence supporting Q12H dosing with delayed-release cysteamine bitartrate (RP103/PROCYSBI®) versus Q6H immediate-release Cystagon® offers a clear clinical and operational advantage. The 50% reduction in daily dosing frequency (4× to 2× daily) reduces caregiver burden and improves pediatric adherence [1]. Procurement decisions should prioritize the delayed-release formulation for patients struggling with Q6H adherence or experiencing significant halitosis-related quality-of-life impairment, as DMS AUC is reduced by approximately 50% [2].

High Solubility for Oral Liquid and Sprinkle Formulations

Cysteamine bitartrate's high aqueous solubility (45 mg/mL) enables the development of oral solutions, suspensions, or sprinkle formulations for pediatric or dysphagic patients who cannot swallow capsules . This solubility advantage distinguishes it from less water-soluble alternatives and simplifies manufacturing processes requiring aqueous media. Procurement of cysteamine bitartrate API for extemporaneous compounding or novel formulation development should be prioritized over other salts when aqueous solubility is a critical quality attribute.

Salt-Switching Bioequivalence Assessment

The established non-equivalence of Cmax between cysteamine bitartrate and hydrochloride (90% CI: 74.2–124.2) necessitates rigorous bioequivalence testing in any generic development program involving salt form changes [3]. Procurement of reference standards and API for such studies must account for these documented pharmacokinetic differences. Researchers should not assume that different cysteamine salts are interchangeable without confirmatory clinical pharmacology data.

Analytical QC with Stability-Indicating RP-HPLC

For quality control laboratories, the validated RP-HPLC method for cysteamine bitartrate offers a sensitive and specific tool for impurity quantification, with LOD of 0.3 μg/mL and accuracy of 97–103% under ICH stress conditions [4]. This method supports compliance with USP <1225> and ICH Q2 guidelines and can be directly applied to bulk API and finished product testing. Procurement of cysteamine bitartrate should include verification that the supplier's analytical methods align with these validated parameters.

Application
Selection Property
Validation Focus
Cystinosis disease-model dosing studies
Delayed-release formulation exposure profile
Dosing-frequency endpoint monitoring and breath DMS context
Aqueous oral formulation research
High aqueous solubility
Solution-based formulation workflow compatibility
Salt-form bioequivalence research
Cmax non-equivalence context
Peak exposure endpoint review
Impurity profiling and QC testing
Validated stability-indicating RP-HPLC
Accuracy and LOD benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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